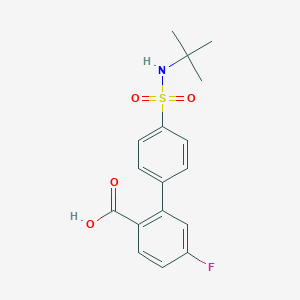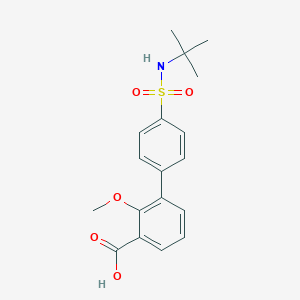
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, commonly referred to as TBPMB, is a synthetic compound used in a variety of scientific research applications. TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases. TBPMB has been found to have a wide range of therapeutic applications and is a promising candidate for further research and development.
Applications De Recherche Scientifique
TBPMB has been used in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties and has been used in studies related to inflammation, cancer, and other diseases. TBPMB has also been used in studies related to the regulation of cell growth and differentiation, as well as in studies related to the regulation of gene expression. In addition, TBPMB has been used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibitors on the growth of human cells.
Mécanisme D'action
TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%). 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. TBPMB binds to the active site of the enzyme and prevents it from producing prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
TBPMB has been found to have a wide range of biochemical and physiological effects. In animal studies, TBPMB has been found to reduce inflammation and inhibit the growth of tumors. In addition, TBPMB has been found to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. TBPMB has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
TBPMB has several advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and store. In addition, it is a potent inhibitor of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, so it can be used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibition on inflammation and cancer. However, TBPMB is not without its limitations. It is not very soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, its effects are not long-lasting, so experiments must be repeated in order to obtain consistent results.
Orientations Futures
TBPMB is a promising compound for further research and development. Potential future directions for TBPMB research include the development of more potent and longer-lasting inhibitors of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, the use of TBPMB in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects, and the use of TBPMB in clinical trials to assess its safety and efficacy in humans. In addition, TBPMB could be used to develop new treatments for inflammatory and cancer-related diseases.
Méthodes De Synthèse
TBPMB can be synthesized from commercially available starting materials such as 4-t-butylsulfamoylphenylacetic acid, 3-methoxybenzoic acid, and 1-bromo-4-chlorobenzene. The reaction begins with the condensation of 4-t-butylsulfamoylphenylacetic acid and 3-methoxybenzoic acid in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid. The compound is then reacted with 1-bromo-4-chlorobenzene in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%.
Propriétés
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)15-10-7-13(17(20)21)11-16(15)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBSCQQVVJMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














